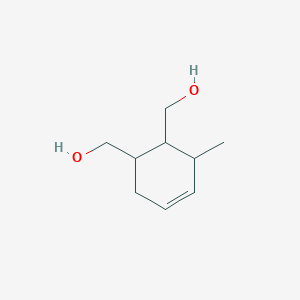
Ethyl phenyl (chloromethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl phenyl (chloromethyl)phosphonate is an organophosphorus compound that contains a phosphonate group bonded to an ethyl group, a phenyl group, and a chloromethyl group
准备方法
Synthetic Routes and Reaction Conditions
Ethyl phenyl (chloromethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with ethyl alcohol and chloromethyl methyl ether. The reaction typically occurs under anhydrous conditions and requires a catalyst such as triethylamine to facilitate the formation of the desired product.
Another method involves the use of a strong chlorinating agent to convert a preformed phosphonate ester into the chloromethyl derivative. This process may involve the use of reagents such as thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems also enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl phenyl (chloromethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new phosphonate derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the phosphonate group can yield phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are commonly used under mild conditions to achieve substitution at the chloromethyl group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used to convert the phosphonate group to phosphonic acid.
Reduction: Reducing agents such as lithium aluminum hydride are employed to reduce the phosphonate group to phosphine.
Major Products Formed
Substitution Products: New phosphonate derivatives with various functional groups.
Oxidation Products: Phosphonic acids and other oxidized compounds.
Reduction Products: Phosphine derivatives.
科学研究应用
Ethyl phenyl (chloromethyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving phosphonate substrates.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of ethyl phenyl (chloromethyl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.
相似化合物的比较
Ethyl phenyl (chloromethyl)phosphonate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl phenylphosphonate: Lacks the chloromethyl group, resulting in different reactivity and applications.
Phenyl (chloromethyl)phosphonic acid: Contains a phosphonic acid group instead of a phosphonate ester, leading to different chemical properties.
The uniqueness of this compound lies in its combination of the chloromethyl group with the phosphonate ester, providing a versatile platform for chemical modifications and applications.
属性
CAS 编号 |
90416-09-4 |
|---|---|
分子式 |
C9H12ClO3P |
分子量 |
234.61 g/mol |
IUPAC 名称 |
[chloromethyl(ethoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C9H12ClO3P/c1-2-12-14(11,8-10)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI 键 |
AYMBBEHJLQZQQG-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CCl)OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline](/img/structure/B14346694.png)
![3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14346698.png)






![4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B14346749.png)

![N-Methyl-N-[4-oxo-4-(pyridin-2-yl)butyl]nitrous amide](/img/structure/B14346771.png)

![1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]-](/img/structure/B14346785.png)
